Lipophilicity Differentiation vs. Trifluoromethyl and Difluoro Analogs
The computed lipophilicity (XLogP3) of 2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide is 4.3 [1]. In contrast, the 2-trifluoromethyl analog (CAS 1251576-64-3, C₁₉H₁₅F₃N₂O₂, MW 360.3) is expected to have a higher XLogP due to the strongly lipophilic CF₃ group. The 2,6-difluoro analog (CAS 1251576-74-5, C₁₈H₁₄F₂N₂O₂) presents a different hydrogen-bond acceptor profile owing to fluorine substitution. Lipophilicity differences of this magnitude are known to influence membrane permeability, plasma protein binding, and non-specific binding in biological assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | 2-Trifluoromethyl analog: XLogP3 not directly computed but expected >4.3 based on CF₃ contribution; 2,6-Difluoro analog: distinct profile |
| Quantified Difference | Not precisely quantifiable without parallel computations; directionally higher lipophilicity for CF₃ analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [1] |
Why This Matters
Differences in lipophilicity directly affect compound handling (solubility, DMSO compatibility), assay interference potential, and suitability for cellular vs. biochemical screening formats, making the 2-chloro variant a pharmacokinetically distinct choice.
- [1] PubChem Compound Summary CID 49727735, 2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide, National Center for Biotechnology Information, 2024. View Source
- [2] Omidkhah N, Hadizadeh F, Abnous K, Ghodsi R. Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. Journal of Molecular Structure, 2022, 1267: 133599. View Source
